molecular formula C7H7N3S B12286819 5-(2-Imidazolyl)-4-methylthiazole

5-(2-Imidazolyl)-4-methylthiazole

Cat. No.: B12286819
M. Wt: 165.22 g/mol
InChI Key: VYVITRUGGFYFKT-UHFFFAOYSA-N
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Description

5-(2-Imidazolyl)-4-methylthiazole is a heterocyclic compound that features both imidazole and thiazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Imidazolyl)-4-methylthiazole typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptoimidazole with α-haloketones. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-Imidazolyl)-4-methylthiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-(2-Imidazolyl)-4-methylthiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-(2-Imidazolyl)-4-methylthiazole exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(1-methyl-5-nitro-2-imidazolyl)-1,3,4-thiadiazole
  • 4,5-Diarylimidazole-2-thiones
  • 5-(2-Furyl)-1-methyl-1H-imidazole

Uniqueness

5-(2-Imidazolyl)-4-methylthiazole is unique due to its combined imidazole and thiazole rings, which confer distinct chemical properties and biological activities. This dual-ring structure is less common compared to other imidazole or thiazole derivatives, making it a valuable compound for diverse applications .

Properties

Molecular Formula

C7H7N3S

Molecular Weight

165.22 g/mol

IUPAC Name

5-(1H-imidazol-2-yl)-4-methyl-1,3-thiazole

InChI

InChI=1S/C7H7N3S/c1-5-6(11-4-10-5)7-8-2-3-9-7/h2-4H,1H3,(H,8,9)

InChI Key

VYVITRUGGFYFKT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=NC=CN2

Origin of Product

United States

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